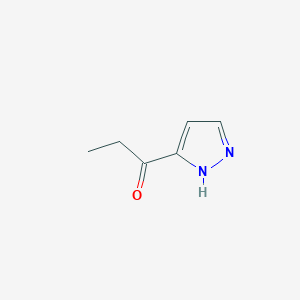
1-(1H-pyrazol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazol-3-yl)propan-1-one, also known as 3-(1-pyrazolyl)propionyl chloride or 3-(1-pyrazolyl)propanoyl chloride, is a chemical compound that belongs to the pyrazole family. It is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one. However, it has been reported to exhibit moderate to high toxicity in some organisms, such as fish and algae.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one in lab experiments is its versatility as an intermediate in the synthesis of various organic compounds. However, its limited solubility in water and potential toxicity may limit its use in certain experiments.
Orientations Futures
For research on 1-(1H-pyrazol-1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-oneyl)propan-1-one include exploring its potential as a scaffold for the synthesis of novel pharmaceuticals and materials. Additionally, further studies on its toxicity and environmental impact are needed to ensure safe handling and disposal.
Méthodes De Synthèse
1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one can be synthesized through various methods, including the reaction of 1-(1H-pyrazol-3-yl)propan-1-onebromo-1-propanol with sodium azide, followed by cyclization with triethylorthoformate and hydrolysis. Another method involves the reaction of 1-(1H-pyrazol-3-yl)propan-1-one(1-pyrazolyl)propionic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a base to obtain 1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one.
Applications De Recherche Scientifique
1-(1H-pyrazol-1-(1H-pyrazol-3-yl)propan-1-oneyl)propan-1-one has been widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used in the synthesis of anti-inflammatory agents, such as 1-(1H-pyrazol-3-yl)propan-1-one(1-pyrazolyl)propionic acid derivatives, and antitumor agents, such as pyrazole-containing benzimidazole derivatives. It has also been used in the synthesis of herbicides, insecticides, and fungicides.
Propriétés
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMZKSUWPJHWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-3-yl)propan-1-one | |
CAS RN |
42517-73-7 |
Source


|
| Record name | 1-(1H-pyrazol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)
![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)